3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 2034415-26-2
VCID: VC6400181
InChI: InChI=1S/C13H12F3N3O3S/c14-13(15,16)12-17-11(18-22-12)9-6-7-19(8-9)23(20,21)10-4-2-1-3-5-10/h1-5,9H,6-8H2
SMILES: C1CN(CC1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C13H12F3N3O3S
Molecular Weight: 347.31

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

CAS No.: 2034415-26-2

Cat. No.: VC6400181

Molecular Formula: C13H12F3N3O3S

Molecular Weight: 347.31

* For research use only. Not for human or veterinary use.

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole - 2034415-26-2

Specification

CAS No. 2034415-26-2
Molecular Formula C13H12F3N3O3S
Molecular Weight 347.31
IUPAC Name 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H12F3N3O3S/c14-13(15,16)12-17-11(18-22-12)9-6-7-19(8-9)23(20,21)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Standard InChI Key WTRUZOMFNUQDHV-UHFFFAOYSA-N
SMILES C1CN(CC1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Introduction

Synthesis

The synthesis of compounds like 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multistep reactions. A general approach includes:

  • Formation of the Pyrrolidine Core:

    • Starting with a pyrrolidine precursor, functionalization at the 3-position is achieved via nucleophilic substitution or addition reactions.

    • Introduction of the benzenesulfonyl group is often carried out using benzenesulfonyl chloride in the presence of a base.

  • Construction of the Oxadiazole Ring:

    • The 1,2,4-oxadiazole moiety is synthesized by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

  • Incorporation of the Trifluoromethyl Group:

    • The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoroacetic acid derivatives.

Biological Activity and Applications

Compounds containing oxadiazole rings and trifluoromethyl groups are widely studied for their biological activities due to their stability and ability to interact with biological targets.

Potential Applications:

  • Pharmaceuticals:

    • The sulfonamide group (-SO₂-) and oxadiazole scaffold are common in drug discovery for their antibacterial, antifungal, and anticancer properties.

    • Trifluoromethyl-substituted compounds are known to enhance metabolic stability and bioavailability in drug candidates.

  • Antimicrobial Agents:

    • Similar compounds have shown activity against Gram-positive bacteria due to their ability to disrupt bacterial membranes .

  • Antimalarial Prototypes:

    • Trifluoromethyl-substituted sulfonamides have been explored as antimalarial agents by targeting dihydropteroate synthase (DHPS) .

  • Advanced Materials:

    • The electron-withdrawing nature of the trifluoromethyl group makes such compounds suitable for use in optoelectronic materials or as catalysts.

Comparative Data Table

PropertyValue/Feature
Molecular FormulaC12H12F3N3O3S
Molecular Weight335.31 g/mol
Key Functional GroupsOxadiazole ring, trifluoromethyl group
Potential ApplicationsAntimicrobial, antimalarial, material science
StabilityHigh due to trifluoromethyl substitution

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